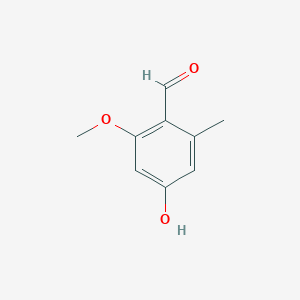
(3,3,5-trimethylcyclohexyl) but-2-enoate
概要
説明
(3,3,5-trimethylcyclohexyl) but-2-enoate is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexane, featuring a but-2-enoate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,5-trimethylcyclohexyl) but-2-enoate typically involves the esterification of 3,3,5-trimethylcyclohexanol with but-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
化学反応の分析
Types of Reactions
(3,3,5-trimethylcyclohexyl) but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
(3,3,5-trimethylcyclohexyl) but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of (3,3,5-trimethylcyclohexyl) but-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.
類似化合物との比較
Similar Compounds
- 3,3,5-Trimethylcyclohexyl methacrylate
- 3,3,5-Trimethylcyclohexyl acrylate
- 3,3,5-Trimethylcyclohexyl prop-2-enoate
Uniqueness
(3,3,5-trimethylcyclohexyl) but-2-enoate stands out due to its specific ester functional group, which imparts unique reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts.
特性
CAS番号 |
105937-88-0 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
(3,3,5-trimethylcyclohexyl) but-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-5-6-12(14)15-11-7-10(2)8-13(3,4)9-11/h5-6,10-11H,7-9H2,1-4H3 |
InChIキー |
YYXFUOKJVHMJDQ-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=O)OC1CC(CC(C1)(C)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














